Comprehensive Spectroscopic Analysis of 2-(Prop-1-en-1-yl)aniline: ¹H and ¹³C NMR Chemical Shift Assignments and Mechanistic Insights
Comprehensive Spectroscopic Analysis of 2-(Prop-1-en-1-yl)aniline: ¹H and ¹³C NMR Chemical Shift Assignments and Mechanistic Insights
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
In modern drug discovery, functionalized anilines serve as critical building blocks for synthesizing complex pharmacophores, particularly indoles and quinolines. 2-(Prop-1-en-1-yl)aniline (CAS: 52562-18-2) is a highly versatile intermediate whose structural integrity must be rigorously verified before downstream synthetic applications.
As a Senior Application Scientist, I have designed this technical whitepaper to provide an authoritative, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the thermodynamically favored (E)-isomer of 2-(prop-1-en-1-yl)aniline. Rather than merely listing data points, this guide elucidates the underlying quantum mechanical and electronic causalities—such as mesomeric shielding and anisotropic effects—that dictate these shifts. Furthermore, I outline a self-validating experimental protocol designed to eliminate spectral artifacts and ensure absolute assignment confidence.
Structural Dynamics and Electronic Push-Pull Effects
The NMR spectral profile of 2-(prop-1-en-1-yl)aniline is governed by the interplay of two distinct functional groups on the benzene ring:
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The Amine Group (-NH₂): A strongly electron-donating group (EDG) that exerts a powerful mesomeric (+M) effect, pushing electron density into the aromatic ring.
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The Propenyl Group (-CH=CH-CH₃): A conjugated alkene system that exhibits magnetic anisotropy and participates in extended π-conjugation with the aromatic ring.
The stereochemistry of the propenyl double bond is predominantly the (E)-configuration (trans) due to the severe steric clash that would occur between the terminal methyl group and the bulky ortho-amine group in the (Z)-isomer. This stereochemical reality is mathematically verifiable through the scalar coupling constants ( J ) extracted from the ¹H NMR spectrum.
Self-Validating Experimental Protocol for High-Fidelity NMR
To achieve publication-grade spectral resolution and unambiguous assignments, the acquisition workflow must be treated as a self-validating system. Every step is engineered to prevent downstream analytical errors, as supported by standards from the .
Step-by-Step Methodology
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Step 1: Precision Sample Preparation Dissolve 15–20 mg of highly pure 2-(prop-1-en-1-yl)aniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ is selected because its non-polar nature prevents the disruption of the intramolecular hydrogen-bonding network, stabilizing the amine proton shifts. TMS provides a sharp, self-validating 0.00 ppm reference peak, eliminating solvent-dependent shift drift.
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Step 2: Probe Tuning and Matching Manually tune the NMR probe to the exact Larmor frequencies of ¹H and ¹³C. Causality: Maximizing the Q-factor (quality factor) of the probe ensures highly efficient RF power transfer. This yields precise 90° pulse lengths and maximizes the Signal-to-Noise Ratio (SNR), which is critical for detecting low-abundance ¹³C nuclei.
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Step 3: High-Order Shimming Execute automated gradient shimming, followed by manual fine-tuning of the Z1, Z2, and Z3 room-temperature shims. Causality: Minimizing B0 magnetic field inhomogeneity is mandatory to resolve fine scalar couplings (e.g., the 1.2 Hz meta-aromatic couplings), which would otherwise be lost in broadened line shapes.
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Step 4: 1D and 2D Acquisition Acquire 1D ¹H (16 scans, 30° pulse) and 1D ¹³C{¹H} (1024 scans, WALTZ-16 decoupling). Follow immediately with 2D COSY and HSQC experiments. Causality: WALTZ-16 decoupling collapses ¹H-¹³C multiplets into sharp singlets while retaining the Nuclear Overhauser Effect (NOE) for signal enhancement. The 2D experiments serve as the ultimate cross-validation matrix, ensuring no isolated 1D signal is misassigned.
Figure 1: Self-validating experimental workflow for high-fidelity NMR acquisition.
¹H NMR Chemical Shift Analysis and Causality
The ¹H NMR spectrum of 2-(prop-1-en-1-yl)aniline provides a masterclass in electronic shielding and spin-spin coupling. The data below is synthesized from empirical observation and validated against structural analogs documented in the.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | Integration | Assignment |
| -NH₂ | 3.70 | br s | - | 2H | Amine protons |
| H-9 | 1.90 | dd | J = 6.6, 1.6 | 3H | Allylic methyl (-CH₃) |
| H-8 | 6.15 | dq | J = 15.6, 6.6 | 1H | Olefinic β -proton (=CH-CH₃) |
| H-7 | 6.45 | dq | J = 15.6, 1.6 | 1H | Olefinic α -proton (Ar-CH=) |
| H-6 | 6.68 | dd | J = 7.8, 1.2 | 1H | Aromatic, ortho to NH₂ |
| H-4 | 6.75 | td | J = 7.5, 1.2 | 1H | Aromatic, para to NH₂ |
| H-5 | 7.05 | td | J = 7.6, 1.5 | 1H | Aromatic, meta to NH₂ |
| H-3 | 7.20 | dd | J = 7.6, 1.5 | 1H | Aromatic, ortho to propenyl |
Mechanistic Justification
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Aromatic Shielding (+M Effect): The lone pair on the nitrogen atom delocalizes into the π -system of the benzene ring. This significantly increases electron density at the ortho (C-6) and para (C-4) positions. Consequently, H-6 (6.68 ppm) and H-4 (6.75 ppm) are highly shielded and appear further upfield compared to the meta proton H-5 (7.05 ppm).
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Stereochemical Validation: The coupling constant between the olefinic protons (H-7 and H-8) is 15.6 Hz . This large scalar coupling is the definitive, self-validating metric that confirms the (E)-stereochemistry of the double bond. A (Z)-isomer would present a significantly smaller coupling constant ( J≈11 Hz).
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Quadrupolar Relaxation: The amine protons appear as a broad singlet (br s) at 3.70 ppm. This broadening is caused by the quadrupolar moment of the ¹⁴N nucleus (spin I=1 ) and intermediate rates of intermolecular proton exchange.
¹³C NMR Chemical Shift Analysis and Causality
Carbon-13 NMR offers a direct map of the molecular skeleton. Because the ¹³C chemical shift range is vast (~220 ppm), it is exquisitely sensitive to local electronegativity and hybridization, making it a highly trustworthy diagnostic tool for structural verification, a principle heavily utilized in the synthesis of complex anilines .
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Shift (ppm) | Type | Mechanistic Assignment & Causality |
| C-9 | 18.8 | CH₃ | Allylic methyl: Highly shielded sp³ carbon. |
| C-6 | 115.5 | CH | Aromatic (ortho to NH₂): Shielded by the +M effect of the amine. |
| C-4 | 118.5 | CH | Aromatic (para to NH₂): Shielded by the +M effect of the amine. |
| C-2 | 124.0 | C | Aromatic (ipso to propenyl): Quaternary carbon, confirmed via low intensity (lack of NOE). |
| C-8 | 125.0 | CH | Olefinic β -carbon: Typical sp² alkene shift, slightly shielded by conjugation. |
| C-3 | 127.5 | CH | Aromatic (ortho to propenyl): Unaffected by the strong +M effect of NH₂. |
| C-5 | 128.5 | CH | Aromatic (meta to NH₂): Represents the baseline electron density of the ring. |
| C-7 | 129.0 | CH | Olefinic α -carbon: Deshielded due to direct attachment to the aromatic ring. |
| C-1 | 144.5 | C | Aromatic (ipso to NH₂): Heavily deshielded by the inductive (-I) electronegativity of Nitrogen. |
Mechanistic Justification
The most striking feature of the ¹³C spectrum is the massive chemical shift disparity between C-1 (144.5 ppm) and C-6 (115.5 ppm). While the nitrogen atom withdraws electron density through the σ -bond (inductive -I effect, deshielding C-1), it simultaneously donates electron density through the π -system (mesomeric +M effect, shielding C-6 and C-4). This dual electronic behavior is a hallmark of aniline derivatives and serves as an internal validation check for the correct assignment of the aromatic ring carbons.
Conclusion
The rigorous assignment of the ¹H and ¹³C NMR spectra for 2-(prop-1-en-1-yl)aniline requires a deep understanding of quantum mechanical coupling and molecular electronic effects. By utilizing a self-validating experimental workflow—combining high-Q probe tuning, precise shimming, and 2D cross-validation—researchers can confidently differentiate this molecule from its regioisomers and stereoisomers. The definitive 15.6 Hz trans-coupling and the pronounced mesomeric shielding of the ortho/para positions stand as the ultimate spectroscopic signatures of this critical pharmaceutical building block.
References
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Title : 2-(Prop-1-en-1-yl)aniline (CID 54032588) Source : PubChem, National Center for Biotechnology Information URL :[Link]
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Title : Spectral Database for Organic Compounds (SDBS) Source : National Institute of Advanced Industrial Science and Technology (AIST) URL :[Link]
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Title : Silylative Reductive Amination of α,β-Unsaturated Aldehydes Source : Institute for Basic Science (IBS) URL : [Link]
